molecular formula C13H17F3N4O2 B2626270 tert-butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate CAS No. 2445793-66-6

tert-butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate

Cat. No.: B2626270
CAS No.: 2445793-66-6
M. Wt: 318.3
InChI Key: MYTCUAVHWLSKEK-UHFFFAOYSA-N
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Description

tert-Butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrido[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[3,4-d]pyrimidine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Amination and Carboxylation: The amino and carboxylate groups are introduced through nucleophilic substitution and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of tert-butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrido[3,4-d]pyrimidine core facilitates its interaction with biological macromolecules. These interactions can modulate various signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • tert-Butyl substituted hetero-donor TADF compounds

Uniqueness

tert-Butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate stands out due to its unique combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, while the pyrido[3,4-d]pyrimidine core provides a versatile scaffold for further modifications.

Properties

IUPAC Name

tert-butyl 2-amino-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O2/c1-12(2,3)22-11(21)20-5-4-7-8(6-20)18-10(17)19-9(7)13(14,15)16/h4-6H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTCUAVHWLSKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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